molecular formula C13H11NO B1216244 10,11-Dihydrodibenzo[b,f][1,4]oxazepine CAS No. 2244-60-2

10,11-Dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B1216244
CAS No.: 2244-60-2
M. Wt: 197.23 g/mol
InChI Key: YUFONPPSLOZSAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10,11-Dihydrodibenzo[b,f][1,4]oxazepine is a biologically active compound that has been found to exhibit inhibitory activity against bovine carbonic anhydrase isoform II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that it interacts with its target, the carbonic anhydrase enzyme, leading to inhibition of the enzyme’s activity . This interaction and the resulting changes can affect various physiological processes, given the role of carbonic anhydrases in maintaining acid-base balance in the body.

Biochemical Analysis

Biochemical Properties

10,11-Dihydrodibenzo[b,f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a D2/D4-Dopamine receptor antagonist and a serotonergic receptor antagonist . These interactions suggest that this compound can modulate neurotransmitter pathways, which could be beneficial in the treatment of neurological disorders. Additionally, it may be involved in chemical synthesis studies, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. As a D2/D4-Dopamine receptor antagonist, it can alter dopaminergic signaling, which is crucial for numerous physiological processes . Moreover, its role as a serotonergic receptor antagonist indicates its potential impact on serotonin-mediated pathways, affecting mood, cognition, and other central nervous system functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to dopamine and serotonin receptors, inhibiting their activity and thereby modulating neurotransmitter signaling . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its therapeutic potential. The compound’s ability to interact with multiple receptor types underscores its multifaceted mechanism of action.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Understanding the dosage thresholds and the compound’s safety profile is crucial for its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Studies have indicated that it undergoes hydroxylation and other metabolic transformations, implicating an arene oxide intermediate during its conversion . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and therapeutic efficacy

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell, influencing its biochemical interactions and therapeutic potential . Understanding its subcellular dynamics is vital for optimizing its use in medicinal applications.

Properties

IUPAC Name

5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFONPPSLOZSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a one liter three neck flask (argon atmosphere) was placed 50 ml of dry THF and 7.97 g (0.21 mole) of LAH. The suspension was stirred and a warm suspension of 29.57 g (0.14 mole) of 10,11-dihydro dibenz[b,f][1,4]oxazepine-11-one (Aldrich) in 500 ml of THF was added in a slow stream. The reaction mixture was stirred and heated to reflux for 3 hr. The reaction mixture was cooled and cautiously treated with 15 ml of water and 15 ml of saturated sodium sulfate solution. The mixture was stirred and heated to reflux for one hr. The solids were removed by filtration and washed with THF. The filtrate was concentrated to dryness to give 26.90 g of an oil that crystallized on standing. The nearly pure crystalline product was used in the next step without further purification.
[Compound]
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7.97 g
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500 mL
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15 mL
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15 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Dibenzo[b,f][1,4]oxazepin-11(10H)-one (1.001 g, 4.7 mmol) was dissolved in THF (20 mL) and the borane (2M in THF, 20 mL, 40.0 mmol) was added. The reaction mixture was refluxed for 3 hours. The mixture was cooled down to room temperature and an excess of ethanol was added to quench the reaction. The resulting mixture was refluxed for 2 hours. The mixture was cooled down and concentrated in vacuo. The residue was dissolved in ethyl acetate and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and evaporated to afford title compound 398 (0.945 g, quantitative). MS (m/z): 198.1 (M+H). 1H NMR (CD3OD) δ (ppm): 7.29-7.19 (m, 2H), 7.16-7.04 (m, 2H), 7.01-6.99 (m, 1H), 6.82-6.78 (m, 1H), 6.63-6.59 (m, 2H), 4.88 (s, 1H), 4.39 (s, 2H). MS (m/z): 198.1 (M+H).
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1.001 g
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20 mL
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20 mL
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Synthesis routes and methods III

Procedure details

In a dry 250 ml three-necked flask equipped with reflux condenser and thermometer, lithium aluminum hydride (1.8 g, 0.047 mol) was suspended in dry diethyl ether (75 ml) under a nitrogen atmosphere. Cautiously, 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (5.0 g, 0.024 mol) was added in portions. The mixture was heated at reflux temperature for 5 hours, cooled to room temperature and left stirring overnight. The reaction mixture was quenched by cautious addition of water (1.8 ml), 4N sodium hydroxide (1.8 ml) and finally water (5.4 ml). Diethyl ether and toluene were added and the mixture was filtered. The filtercake was washed with diethyl ether, toluene and ethyl acetate, successively. The filtrate was evaporated until dryness, affording 4.55 g (96%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine.
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1.8 g
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5 g
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75 mL
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Synthesis routes and methods IV

Procedure details

A solution of 2.0 g of 8-chloro-10,11-dihydrodibenz [b,f][1,4]oxazepine, 0.77 g of sodium hydroxide, and 5% palladium on carbon in 50 mL of ethanol (3A) was shaken at 60 psi hydrogen in a Parr hydrogenator at room temperature for 3.67 hours. The catalyst was filtered from the reaction and the solution was evaporated under vacuum. The residue was taken up in chloroform, washed with water and brine, dried over magnesium sulfate, and evaporated under vacuum to yield 1.16 g (68.1%) of 10,11-dihydrodibenz[b,f][1,4]oxazepine as a tan solid. Mp: 74°-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
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0.77 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydrodibenzo[b,f][1,4]oxazepine
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Customer
Q & A

Q1: What are the key chemical transformations reported for synthesizing optically active 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives?

A1: Two major synthetic routes have been explored to obtain enantiomerically enriched this compound derivatives:

  • Asymmetric Alkynylation: This approach utilizes a combination of chiral phosphoric acid and Ag(I) catalysts to facilitate the addition of various alkynes to dibenzo[b,f][1,4]oxazepines. This method accommodates a broad substrate scope including arylacetylenes, conjugated enynes, terminal 1,3-diynes, and even aliphatic alkynes, yielding products with 63-99% ee [].
  • Asymmetric Transfer Hydrogenation (ATH): This strategy employs an (R,R)-Ru-Ts-DPEN complex to catalyze the enantioselective reduction of substituted dibenzo[b,f][1,4]oxazepines. Conducted in water, this environmentally friendly protocol achieves excellent conversions (up to >99%) and high enantioselectivities (up to 93% ee) [].

Q2: What are the advantages of using water as a solvent in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds?

A2: Utilizing water as a solvent in the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepines offers several advantages:

    Q3: Besides the mentioned reactions, what other transformations have been explored with this compound derivatives?

    A: Researchers have investigated further modifications of the synthesized this compound derivatives. One example is the direct Mannich reaction using (S)-azetidine-2-carboxylic acid as an organocatalyst []. This reaction allows for the introduction of various substituents at the 11-position, further expanding the chemical diversity and potential applications of these compounds. Additionally, post-functionalization reactions like Wittig olefination and decarboxylative reduction have been successfully performed on the Mannich products, demonstrating the versatility of these scaffolds for further derivatization [].

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